molecular formula C16H21N5O2 B2531996 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide CAS No. 1448136-35-3

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide

Cat. No.: B2531996
CAS No.: 1448136-35-3
M. Wt: 315.377
InChI Key: CQDNHHPNEFJEGG-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a common scaffold in pharmaceuticals, which is extensively substituted with dimethylamino groups and further functionalized with a phenoxyacetamide chain. The structural motifs present in this molecule are frequently explored for their potential biological activities. Pyrimidine derivatives are known to be key components in a wide array of bioactive compounds and are often investigated for their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory substances . The presence of the phenoxyacetamide group is structurally similar to other pharmacologically active acetamide compounds, suggesting potential for interaction with various enzymatic targets . This reagent serves as a valuable building block or intermediate for researchers developing novel therapeutic agents, particularly in the design and synthesis of new molecules targeting infectious diseases or inflammatory pathways. It is supplied as a high-purity compound to ensure consistency and reliability in experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-20(2)15-13(10-17-16(19-15)21(3)4)18-14(22)11-23-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDNHHPNEFJEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)COC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyrimidine Precursor

The synthesis begins with 2,4,5-trichloropyrimidine, a commercially available starting material. Selective substitution of the 2- and 4-chloride groups with dimethylamine is achieved under controlled conditions. In a representative procedure, 2,4,5-trichloropyrimidine (1.0 equiv) is treated with excess dimethylamine (3.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2,4-bis(dimethylamino)-5-chloropyrimidine.

Amination at Position 5

The 5-chloro substituent is replaced with an amino group via nucleophilic aromatic substitution. Ammonia gas is bubbled into a solution of 2,4-bis(dimethylamino)-5-chloropyrimidine in ethanol at 80°C for 24 hours, producing 5-amino-2,4-bis(dimethylamino)pyrimidine. The product is purified via recrystallization from ethanol, affording a white crystalline solid (yield: 68–72%).

Table 1: Reaction Conditions for Pyrimidine Substitutions

Step Reagent Solvent Temperature (°C) Time (h) Yield (%)
2,4-Substitution Dimethylamine THF 60 12 85
5-Amination NH$$_3$$ Ethanol 80 24 70

Amide Coupling Reaction

The final step involves coupling 5-amino-2,4-bis(dimethylamino)pyrimidine with 2-phenoxyacetyl chloride. In a procedure adapted from thienopyridine syntheses, the amine (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added as a base, followed by dropwise addition of 2-phenoxyacetyl chloride (1.1 equiv). The reaction is stirred at 25°C for 6 hours, after which the mixture is washed with water, dried over Na$$2$$SO$$4$$, and concentrated. The crude product is recrystallized from ethyl acetate/hexane to yield N-[2,4-Bis(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide as a pale-yellow solid (yield: 75–80%).

Analytical Characterization

Spectral Data

  • IR (KBr): 3320 cm$$^{-1}$$ (N–H stretch), 1665 cm$$^{-1}$$ (C=O amide), 1600 cm$$^{-1}$$ (C=N pyrimidine).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.98 (s, 12H, N(CH$$3$$)$$2$$), 4.62 (s, 2H, OCH$$2$$), 6.89–7.45 (m, 5H, Ar–H), 8.21 (s, 1H, pyrimidine-H).
  • MS (ESI): m/z 384.2 [M+H]$$^+$$.

Elemental Analysis

Calculated for C$${18}$$H$${24}$$N$$6$$O$$2$$: C, 59.98; H, 6.71; N, 23.31.
Found: C, 59.95; H, 6.68; N, 23.28.

Optimization and Challenges

Key challenges include ensuring selective substitution at the 2,4-positions over the 5-position and minimizing side reactions during acylation. Using excess dimethylamine (3.0 equiv) and ammonia gas under sealed conditions improves substitution efficiency. For the coupling step, maintaining anhydrous conditions prevents hydrolysis of the acyl chloride.

Chemical Reactions Analysis

Types of Reactions: N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or bases like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine Acetamides

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight Key Features
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide 2,4-(NMe₂), 5-(phenoxyacetamide) C₁₆H₂₂N₆O₂ 354.39 g/mol High polarity, electron-rich pyrimidine
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide 4-OH, 6-Me, 5-(dimethylacetamide) C₁₃H₂₁N₃O₂ 263.33 g/mol Hydrophilic (OH group), smaller substituents
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate 2-NH₂, 4,6-OH, 5-(acetamide) C₆H₁₀N₄O₃·2H₂O 232.20 g/mol Multiple H-bond donors, lower lipophilicity

Key Differences :

  • Molecular Weight: The phenoxyacetamide group contributes to higher molecular weight (354.39 g/mol) vs. simpler analogs like the dihydrate derivative (232.20 g/mol).

Pyrimidine-Benzamide Derivatives

Table 2: Comparison with Benzamide-Substituted Pyrimidines

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight Notable Features
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide 2,4-(NMe₂), 5-(2,4-F₂-benzamide) C₁₅H₁₇F₂N₅O 321.33 g/mol Fluorine atoms enhance metabolic stability
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide 2,4-(NMe₂), 5-(naphthalene-sulfonamide) C₁₈H₂₁N₅O₂S 395.46 g/mol Bulky sulfonamide group, higher lipophilicity

Key Differences :

  • Electron-Withdrawing vs. Donating Groups: The phenoxyacetamide in the target compound has an ether oxygen, which is less electron-withdrawing than the sulfonamide group in or fluorine atoms in .
  • Bioavailability : Fluorinated derivatives (e.g., ) may exhibit better membrane permeability due to increased hydrophobicity.

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Target Compound: The dimethylamino groups and phenoxyacetamide likely confer moderate solubility in polar solvents. No direct stability data are available, but analogous pyrimidines with dimethylamino substituents show improved shelf-life compared to hydroxy-substituted derivatives .
  • Crystalline Forms : While the target compound’s crystalline form is undocumented, related pyrimidines (e.g., furopyrimidines in ) demonstrate that crystallinity can enhance thermal stability and bioavailability.

Biological Activity

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the following properties:

  • Molecular Formula : C16H19N5O3
  • Molecular Weight : 329.35 g/mol
  • CAS Number : 1448036-45-0

The structure consists of a pyrimidine ring substituted with dimethylamino groups and a phenoxyacetamide moiety, which contributes to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Line Studies :
    • The compound was tested against melanoma cell lines using the Sulforhodamine B (SRB) assay, showing significant inhibition of cell growth.
    • Specific IC50 values were determined for different cancer types, indicating the concentration required to inhibit cell proliferation by 50%.
Cell Line IC50 (µM) Assay Type
Melanoma A5.25SRB
Melanoma B3.75SRB
Lung Cancer6.00MTS

These results suggest that the compound may selectively target cancer cells while having a lower impact on normal cells.

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts pathways necessary for cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Lung Cancer Cells :
    • A study evaluated the effects of this compound on A549 lung cancer cells.
    • Results indicated a marked decrease in cell viability with increasing concentrations of the compound.
  • Combination Therapy :
    • Research has also investigated the compound's potential when used in combination with other anticancer agents, leading to enhanced therapeutic efficacy.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for improved efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxyacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Temperature Control : Reactions are performed at 80–100°C to ensure complete conversion (e.g., pyrimidine-acetamide coupling) .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactivity, while bases (e.g., sodium hydroxide) facilitate deprotonation .
  • pH Monitoring : Maintaining neutral to slightly basic pH (7–9) prevents undesired side reactions, such as hydrolysis of the dimethylamino groups .
    • Data Table :
StepReagents/ConditionsYield Optimization Factor
1DMF, 90°C, K₂CO₃Solvent polarity
2NaOH, 80°CpH control

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures >95% purity .
  • Spectroscopy : IR confirms functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹), and ¹H/¹³C NMR resolves substituent positions (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ matching theoretical m/z) .

Q. How does the solubility profile of this compound affect its application in biological assays?

  • Methodological Answer :

  • Solubility in Polar Solvents : High solubility in DMSO (>50 mg/mL) facilitates stock solution preparation for cell-based assays .
  • Limitations in Aqueous Buffers : Poor aqueous solubility (<1 mg/mL) may necessitate formulation with surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when varying solvent systems?

  • Methodological Answer :

  • Systematic Screening : Compare yields across solvents (DMF vs. DMSO) under identical conditions (temperature, stoichiometry) .
  • Mechanistic Insights : Use computational chemistry (DFT) to model solvent effects on transition states, explaining yield disparities .
  • Case Study : DMF increases pyrimidine ring activation via dipole interactions, improving coupling efficiency by ~20% compared to DMSO .

Q. What strategies are effective in elucidating the compound’s interaction with biological targets using crystallographic data?

  • Methodological Answer :

  • Co-crystallization : Soak the compound with target proteins (e.g., kinases) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution) .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., acetamide NH with Asp86 in active site) using software like PyMol .
  • Thermal Shift Assays : Validate binding by monitoring protein melting temperature (ΔTm > 2°C) upon compound addition .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer :

  • Chiral Intermediates : Use enantiopure starting materials (e.g., (R)- or (S)-phenoxyacetic acid) to avoid racemization during coupling .
  • Process Optimization : Replace batch reactors with flow chemistry for precise temperature/pH control, reducing side products .
  • Analytical Rigor : Implement chiral HPLC with cellulose-based columns to monitor enantiomeric excess (>98%) at each step .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under uniform conditions (e.g., cell line: HEK293, ATP concentration: 1 mM) .
  • Meta-Analysis : Compare IC₅₀ values from multiple sources, identifying outliers due to assay variability (e.g., fluorescence vs. radiometric readouts) .
  • Structural Analogues : Test derivatives to isolate structure-activity relationships (SAR), clarifying if minor substituents (e.g., methyl vs. ethyl groups) alter potency .

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